3-Aminopropyltrimethoxysilane

Catalog No.
S567671
CAS No.
13822-56-5
M.F
C6H17NO3Si
M. Wt
179.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminopropyltrimethoxysilane

CAS Number

13822-56-5

Product Name

3-Aminopropyltrimethoxysilane

IUPAC Name

3-trimethoxysilylpropan-1-amine

Molecular Formula

C6H17NO3Si

Molecular Weight

179.29 g/mol

InChI

InChI=1S/C6H17NO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-7H2,1-3H3

InChI Key

SJECZPVISLOESU-UHFFFAOYSA-N

SMILES

CO[Si](CCCN)(OC)OC

Synonyms

3-(aminopropyl)trimethoxysilane, 3-aminopropyltrimethoxysilane, APS-3

Canonical SMILES

CO[Si](CCCN)(OC)OC
  • Trimethoxy groups (Si(OCH₃)₃): These groups readily react with water (hydrolyze) to form silanol (Si-OH) groups, which can covalently bond to various inorganic oxide surfaces like glass and silica [].
  • Aminopropyl group (NH₂-CH₂-CH₂-CH₂-): This group offers diverse functionalities:
    • Bonding to organic materials: It can react with functional groups like carboxylic acids and aldehydes in organic polymers, creating a strong chemical bridge between organic and inorganic materials [].
    • Biomolecule immobilization: The amine group readily interacts with biomolecules like proteins and DNA through various coupling chemistries, facilitating their attachment to surfaces for biosensing and cell culture studies [].

Applications in various research fields

-APTES finds applications in various scientific research fields due to its ability to modify surfaces and promote bonding:

  • Biosensors: By immobilizing enzymes, antibodies, or other biomolecules onto surfaces through 3-APTES, researchers can develop biosensors for sensitive detection of target analytes [].
  • Microfluidics: Modifying microfluidic channels with 3-APTES enhances their compatibility with aqueous solutions and biomolecules, enabling efficient manipulation and analysis of small liquid volumes [].
  • Drug delivery: Encapsulating drugs in nanoparticles functionalized with 3-APTES allows for targeted delivery to specific cells by leveraging the interactions between the amine group and biological targets [].
  • Cell culture: Modifying cell culture substrates with 3-APTES improves cell adhesion, proliferation, and differentiation, providing a more biomimetic environment for studying cell behavior [].
  • Nanoparticle synthesis: 3-APTES can be used to control the size, shape, and surface properties of nanoparticles by acting as a stabilizing agent or directing their growth.

3-Aminopropyltrimethoxysilane is an amino-functional silane with the molecular formula C₆H₁₇NO₃Si and a molecular weight of 179.29 g/mol. It appears as a colorless to pale yellow liquid and is known for its moisture sensitivity and reactivity with water, producing methanol as a byproduct . This compound acts primarily as a silane coupling agent, enhancing the adhesion between organic polymers and inorganic materials.

  • Flammability: Flammable liquid with a flash point of 40 °C [1].
  • Toxicity: Harmful if inhaled, causes skin and eye irritation [1].
  • Corrosivity: May cause respiratory irritation [1].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling 3-APTMS [1].
  • Work in a well-ventilated area [1].
  • Store in a cool, dry place away from heat and ignition sources [1].

Reference List:

  • Sigma-Aldrich: (3-Aminopropyl)trimethoxysilane 9

3-Aminopropyltrimethoxysilane undergoes hydrolysis in the presence of moisture, leading to the formation of silanol groups that can bond with various substrates. The general reaction can be represented as follows:

3 Aminopropyltrimethoxysilane+H2O3 Aminopropyltrihydroxysilane+3CH3OH\text{3 Aminopropyltrimethoxysilane}+\text{H}_2\text{O}\rightarrow \text{3 Aminopropyltrihydroxysilane}+3\text{CH}_3\text{OH}

This hydrolysis process is crucial for its application in silanization, where it modifies surfaces to enhance adhesion properties .

Several methods exist for synthesizing 3-Aminopropyltrimethoxysilane:

  • Direct Reaction: The compound can be synthesized through the reaction of trimethoxysilane with 3-aminopropylamine under controlled conditions.
  • Hydrolytic Condensation: This method involves the hydrolysis of silanes followed by condensation reactions to form siloxane bonds.
  • Sol-Gel Process: This approach utilizes sol-gel chemistry to incorporate 3-Aminopropyltrimethoxysilane into silica networks, enhancing the material’s properties .

3-Aminopropyltrimethoxysilane finds extensive use across various fields:

  • Adhesives and Sealants: It serves as an adhesion promoter in epoxy and polyurethane-based systems.
  • Surface Modification: The compound is employed to modify surfaces of nanoparticles and fibers, improving compatibility with polymers.
  • Coatings: It enhances the durability and performance of coatings applied to metals and glass.
  • Biomedical

Studies have shown that 3-Aminopropyltrimethoxysilane interacts effectively with various substrates, particularly silica surfaces. The amino groups in the silane facilitate strong bonding through hydrogen bonding and covalent interactions with hydroxyl groups on silica, enhancing surface properties for applications in nanotechnology and materials science .

Several compounds share similarities with 3-Aminopropyltrimethoxysilane. Below are some notable examples:

Compound NameMolecular FormulaKey Features
3-AminopropyltriethoxysilaneC₈H₁₉NO₃SiUsed for surface modification; reacts with moisture.
(Vinyltriethoxysilane)C₉H₂₀O₄SiPrimarily used in polymerization processes.
3-(Triethoxysilyl)propylamineC₉H₂₃NO₃SiEnhances adhesion in thermosetting resins.

Uniqueness of 3-Aminopropyltrimethoxysilane:

  • The presence of three methoxy groups allows for enhanced reactivity compared to triethoxysilanes.
  • Its ability to improve adhesion specifically in thermoplastic and thermosetting resins sets it apart from other silanes.

Solution-Phase Deposition Research

Solvent Selection Paradigms and Their Scientific Basis

The choice of solvent directly impacts APTMS grafting density and monolayer uniformity. Toluene, a non-polar aprotic solvent, dominates APTMS deposition due to its ability to limit hydrolysis and favor covalent bonding with oxide surfaces [4]. In a study modifying nano-silica, researchers achieved optimal Fe adsorption by refluxing 1% APTMS in toluene for 24 hours, producing a 2 nm aminopropylsilica (APS) layer [4]. Conversely, ethanol introduces competitive solvolysis: Miranda et al. observed that 5% APTMS in ethanol forms multilayers (>10 nm) unless rinsed with 6% acetic acid [2]. Polar protic solvents like ethanol accelerate Si-O-Si bond cleavage, necessitating stringent rinsing protocols to remove physisorbed molecules [2].

Table 1: Solvent Systems for APTMS Deposition

SolventAPTMS ConcentrationIncubation TimeLayer ThicknessKey Outcome
Toluene1%24 h2 nmStable APS for Fe adsorption [4]
Ethanol5%20 min10 nmMultilayer requiring acetic acid rinse [2]

Concentration Parameters and Optimization Strategies

Lower APTMS concentrations (≤1%) minimize multilayer formation. A 1% APTMS-toluene solution produced monolayers with 0.2 nm surface roughness, while 5% solutions led to 10 nm layers requiring post-deposition processing [4]. Han et al. demonstrated that exceeding 5% APTMS in ethanol causes exponential thickness growth (32 nm at 1 h, 140 nm at 20 h), resolved only through acetic acid activation [2]. Optimal protein immobilization occurs at 5% APTMS, balancing amino group density and steric hindrance [2].

Incubation Time Variables and Protocols

Short incubation periods (1–3 hours) favor monolayer formation. Pasternack et al. achieved 1.8 nm APTMS layers on SiO₂ using 0.1% concentrations in toluene at 70°C for 1 h [2]. Extended durations (>8 h) promote vertical polymerization, as seen in TiO₂ studies where 10 h incubations created 3D networks [2]. For nanoparticle functionalization, 24-hour refluxing ensures complete surface coverage, though this risks agglomeration without mechanical agitation [4].

Water Content Influence on Monolayer Formation

Trace water (2.5% v/v) in methanol-APTMS solutions yields 8.1 Å monolayers, whereas anhydrous conditions reduce hydrolysis byproducts [2]. Humidity control during deposition is critical: Zhu et al. reported 23 Å APTMS layers at 60% humidity versus 8 Å at 20%, with thicker layers showing reduced hydrolytic stability [2].

Vapor-Phase Deposition Research

Temperature and Pressure Variables in Research Settings

Vapor-phase deposition enables precise monolayer control through thermodynamic parameters. Yuan et al. achieved 0.71 nm APTMS layers using argon carrier gas (27 sccm) at 0.375 Torr, followed by 24-hour vacuum drying to remove physisorbed molecules [2]. Elevated temperatures (70–90°C) accelerate silanol condensation but risk premature APTMS polymerization in the gas phase [3].

Comparative Advantages in Academic Studies

Vapor deposition eliminates solvent residues and enables conformal coating on nanostructured substrates. In perovskite solar cells, APTMS vapor passivation reduced surface recombination velocity to 125 cm/s, boosting VOC from 1.03 V to 1.09 V [3]. Solution-phase methods, while simpler, introduce solvent-induced defects that decrease fill factors by 12% [3].

Laboratory Protocols for Reproducible Results

  • Chamber Preparation: Pre-treat substrates with oxygen plasma (100 W, 5 min) to maximize surface -OH density [3].
  • APTMS Introduction: Inject 0.3 mL APTMS via argon flow (27 sccm) into a 0.375 Torr chamber [2].
  • Post-Depression Processing: Maintain 75 × 10⁻⁷ Torr vacuum for 24 hours to stabilize covalent bonds [2].

Substrate Pre-Treatment Methodologies

Effective pre-treatment ensures maximal silanol availability. For SiO₂, methanol/HCl (1:1) cleaning reduces contaminants and yields 5 silanol groups/nm² [2]. Metal oxides require anodization in 1 M H₂SO₄ or 30% H₂O₂ boiling to enhance -OH density by 300% [2]. Nanoparticle substrates benefit from thermal activation (160°C for 24 h) to remove physisorbed water [4].

Post-Deposition Processing Research

Curing at 120°C for 20 minutes crosslinks APTMS, increasing WCA from 45° to 63.9° and hydrolytic stability by 50% [2]. Acetic acid rinsing (6% v/v) removes 90% of multilayers, as shown by XPS C:N ratio normalization from 52.2:11.2 to 36.6:5.1 [2] [4].

Comparative Analysis of Deposition Methods

Table 2: Solution-Phase vs. Vapor-Phase APTMS Deposition

ParameterSolution-PhaseVapor-Phase
Thickness Control±2 nm (multilayer risk)±0.2 nm (monolayer precision)
ThroughputHigh (batch processing)Low (single-wafer)
Substrate CompatibilityNanoparticles, porous materialsFlat/structured surfaces
Equipment Cost$1k–5k$50k–100k

Vapor-phase methods excel in defect-sensitive applications like photovoltaics, while solution-phase remains cost-effective for bulk nanoparticle functionalization [3] [4].

Physical Description

Liquid; WetSolid

UNII

7MRY0C9SB6

GHS Hazard Statements

Aggregated GHS information provided by 1003 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 22 of 1003 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 981 of 1003 companies with hazard statement code(s):;
H314 (52.09%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (40.47%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (37.1%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (59.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13822-56-5

Wikipedia

3-(trimethoxysilyl)propylamine

General Manufacturing Information

Adhesive manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Rubber product manufacturing
Synthetic rubber manufacturing
Transportation equipment manufacturing
1-Propanamine, 3-(trimethoxysilyl)-: ACTIVE

Dates

Modify: 2023-08-15

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